molecular formula C15H19NO6 B1591326 (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol CAS No. 207598-26-3

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol

Cat. No. B1591326
M. Wt: 309.31 g/mol
InChI Key: FDECOIVNOJUVCV-GZBLMMOJSA-N
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Description

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C15H19NO6 and its molecular weight is 309.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A novel approach for the synthesis of a structurally similar compound, showcasing a method that achieves a high overall yield, indicates the importance of these compounds in synthetic chemistry. This methodology could pave the way for the development of new drugs or materials with improved efficiency and functionality (Liu et al., 2010).

Biological Applications and Material Science

The discovery of derivatives from natural sources such as Tremella fuciformis, which contains a disaccharide structurally related to the query compound, highlights its potential in biomedical research and material science. The extensive hydrogen bonding within its crystal structure suggests applications in designing biocompatible materials (Liu et al., 2012).

Advanced Synthesis Techniques

The use of microwave-assisted synthesis to create water-soluble derivatives demonstrates innovative techniques in chemical synthesis that reduce reaction times and increase yield. Such advancements are crucial for the rapid development of new chemicals for various applications, from drug development to material science (Hijji et al., 2021).

Diversity-Oriented Synthesis

Research into the diversity-oriented synthesis of tetrahydropyrones highlights the chemical versatility and potential for the development of novel compounds with a wide range of biological activities. This approach is vital for discovering new drugs and materials with unique properties (Zaware et al., 2011).

Novel Catalysts and Green Chemistry

The synthesis of nanocatalysts using amino glucose derivatives for green chemistry applications illustrates the role of these compounds in promoting environmentally friendly chemical reactions. Such catalysts can be used to synthesize novel organic compounds with high efficiency and minimal environmental impact (Aghazadeh & Nikpassand, 2019).

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1-methylindol-3-yl)oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-16-6-10(8-4-2-3-5-9(8)16)21-15-14(20)13(19)12(18)11(7-17)22-15/h2-6,11-15,17-20H,7H2,1H3/t11-,12+,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDECOIVNOJUVCV-GZBLMMOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584810
Record name 1-Methyl-1H-indol-3-yl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol

CAS RN

207598-26-3
Record name 1-Methyl-1H-indol-3-yl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 2
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 3
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 4
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 5
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 6
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol

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